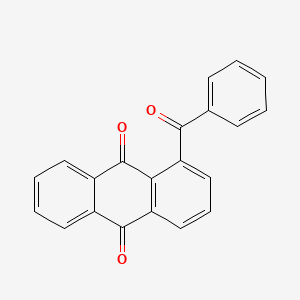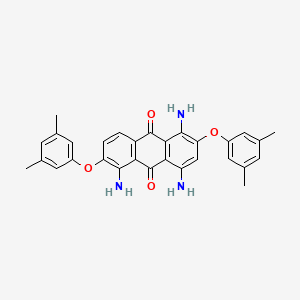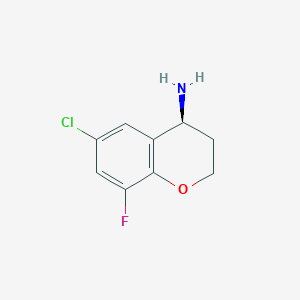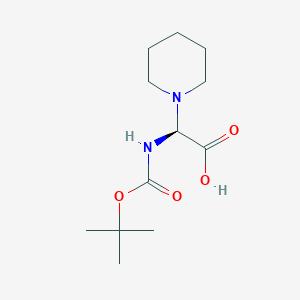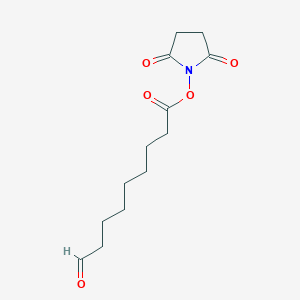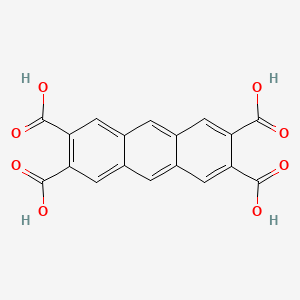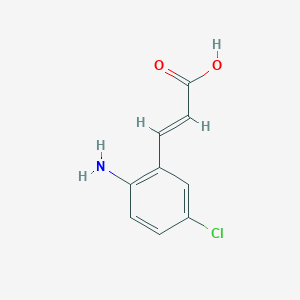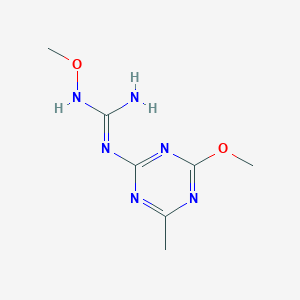![molecular formula C20H19NO B13144132 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine CAS No. 1807542-97-7](/img/structure/B13144132.png)
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine is a heterocyclic compound that features a fused furo-pyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the reaction of benzyl and phenyl derivatives, followed by cyclization to form the furo-pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve optimization of the laboratory synthesis routes for larger scale production. This would include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it might interact with enzymes or receptors, altering their activity and thus influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-amine
- 5-Benzyl-3-ethyl-2-methyl-6-phenyl-4-(phenylethynyl)-4H-pyran-3,5-dicarboxylate
Uniqueness
What sets 5-Benzyl-3-phenyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine apart is its unique furo-pyridine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions .
Eigenschaften
CAS-Nummer |
1807542-97-7 |
|---|---|
Molekularformel |
C20H19NO |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
5-benzyl-3-phenyl-6,7-dihydro-4H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C20H19NO/c1-3-7-16(8-4-1)13-21-12-11-18-15-22-20(19(18)14-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI-Schlüssel |
BMWMRXNYWYRLCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C(OC=C21)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


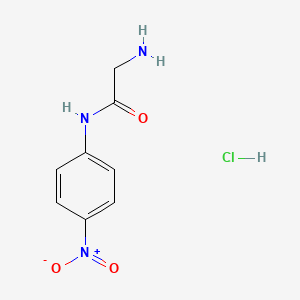
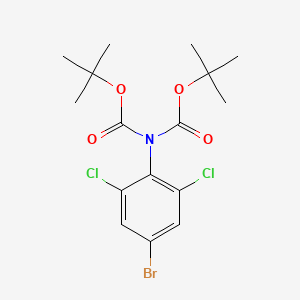
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)


